4-tert-butoxy-benzylamine chemical properties
4-tert-butoxy-benzylamine chemical properties
An In-depth Technical Guide to 4-tert-Butoxybenzylamine: Properties, Synthesis, and Applications
Introduction
4-tert-Butoxybenzylamine is a monoamine compound featuring a benzylamine core structure modified with a para-substituted tert-butoxy group. This unique combination of a reactive primary amine and a bulky, sterically hindering tert-butoxy protecting group makes it a valuable and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] The tert-butoxy group enhances the molecule's lipophilicity and provides steric bulk, which can influence reaction selectivity and the pharmacokinetic properties of derivative compounds.[1] Meanwhile, the primary amine serves as a key functional handle for a wide array of chemical transformations.
This guide offers a comprehensive overview of the core chemical properties, spectroscopic signature, synthesis, reactivity, and applications of 4-tert-butoxybenzylamine, with a focus on its utility for researchers in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in synthesis and material design. The tert-butoxy group significantly influences the lipophilicity and solubility of the parent benzylamine structure.
Core Properties
A summary of the essential physicochemical data for 4-tert-butoxybenzylamine is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO | [2][3] |
| Molecular Weight | 179.26 g/mol | [2][3] |
| CAS Number | 84697-13-2 | [2][3] |
| Appearance | Clear, pale yellow liquid | [4] |
| Boiling Point | 274 °C | [2] |
| Density | 0.979 g/cm³ | [2] |
| Refractive Index | 1.515 | [2] |
| Flash Point | 111.2 °C | [2] |
| Solubility | Not miscible or difficult to mix with water | [4][5] |
| pKa | 9.24 ± 0.10 (Predicted) | [5] |
Spectroscopic Characterization
The structural identity of 4-tert-butoxybenzylamine is unequivocally confirmed through standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The nine protons of the tert-butyl group appear as a sharp singlet around 1.3 ppm. The two benzylic protons (CH₂) typically resonate as a singlet around 3.8 ppm. The aromatic protons on the benzene ring appear as two doublets in the region of 6.8-7.3 ppm, characteristic of a 1,4-disubstituted pattern. The two amine protons (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, and the four distinct aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[6] Key absorptions include:
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N-H Stretching: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretching (sp³): Strong absorptions just below 3000 cm⁻¹ for the tert-butyl and benzylic C-H bonds.
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C-H Stretching (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
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C-O Stretching: A strong absorption in the 1200-1300 cm⁻¹ region corresponding to the aryl ether linkage.
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Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 179.26).[6]
Synthesis and Reactivity
Synthetic Pathways
While several methods exist for the synthesis of benzylamines, a common industrial approach involves the reaction of the corresponding benzyl halide with an amine source. One documented method for preparing para-substituted benzylamines involves the reaction of p-tert-butylbenzyl chloride with urotropine (hexamethylenetetramine), followed by acidic hydrolysis to yield the primary amine hydrochloride salt. Subsequent neutralization liberates the free base.[7]
This two-step process, known as the Delepine reaction, is efficient for producing primary amines from alkyl halides.
Caption: A generalized workflow for the synthesis of 4-tert-butoxybenzylamine via the Delepine reaction.[7]
Core Reactivity
The reactivity of 4-tert-butoxybenzylamine is dominated by the nucleophilic primary amine and the stable tert-butoxy group.
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Amine Group Reactions: The primary amine is a versatile functional group that readily participates in a variety of classical organic reactions, including:
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Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds.
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Imine Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. Its use in preparing imines via photocatalytic oxidation has been noted.[4][5]
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N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
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tert-Butoxy Group Stability: The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions, including many basic, reductive, and oxidative environments. Cleavage of the tert-butyl ether to reveal the phenol can be achieved under strong acidic conditions (e.g., trifluoroacetic acid), a common deprotection strategy in multi-step synthesis. This stability is a key attribute that allows for selective modification at the amine terminus without affecting the para-position.[1]
Applications in Drug Discovery and Material Science
The structural features of 4-tert-butoxybenzylamine make it an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs.[4][5]
Role as a Pharmaceutical Building Block
In medicinal chemistry, modifying a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The 4-tert-butoxybenzylamine scaffold offers several advantages:
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Modulation of Lipophilicity: The bulky and non-polar tert-butyl group significantly increases the lipophilicity (logP) of the molecule.[1][5] This can enhance membrane permeability and alter the distribution profile of a drug candidate.
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Metabolic Blocking: The tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) at the para-position of the benzene ring. This can increase the metabolic stability and half-life of a drug.
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Pharmacophore Component: The benzylamine motif is a common structural element in many biologically active compounds. 4-tert-Butoxybenzylamine provides a pre-functionalized scaffold that can be readily incorporated into more complex molecular architectures.
Caption: Logical relationship between the structural features of 4-tert-butoxybenzylamine and its utility in drug design.
Potential in Material Science
While less explored, the structure of 4-tert-butoxybenzylamine suggests potential applications in material science. The amine group can be used to graft the molecule onto polymer backbones or surfaces, while the hydrophobic tert-butoxy group can be used to tune surface properties, such as hydrophobicity or reactivity in polymer synthesis.[1]
Safety and Handling
As with any chemical reagent, proper handling of 4-tert-butoxybenzylamine is essential.
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Hazards: The compound is classified as causing severe skin burns and serious eye damage or irritation.[6][8] It should be handled with appropriate personal protective equipment (PPE).
-
Handling Precautions: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] Eyewash stations and safety showers should be readily accessible.[8]
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Storage: The material is noted as being air-sensitive.[5] It is recommended to store it under an inert atmosphere in a cool, dark place, with some suppliers suggesting storage in a freezer at -20°C.[5]
Conclusion
4-tert-Butoxybenzylamine is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The stable, lipophilic tert-butoxy group provides a powerful tool for modulating physicochemical properties, while the versatile primary amine serves as a reliable anchor point for synthetic elaboration. This combination ensures its continued relevance as a foundational building block for creating complex and functional molecules in drug discovery, agrochemicals, and advanced materials.
References
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LookChem. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzylamine. PubChem Compound Database. Retrieved from [Link]
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SpectraBase. (n.d.). 4-tert-Butylbenzylamine. Retrieved from [Link]
- Google Patents. (2010). CN101704755A - Method for preparing p-tert-butylbenzylamine.
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